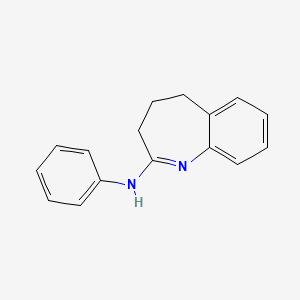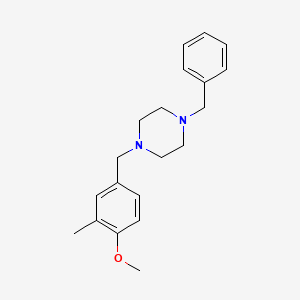
2-(3-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
説明
Synthesis Analysis
The synthesis of tetrahydroisoquinolines, including 2-(3-methoxybenzyl) variants, involves several strategies. One method involves the rearrangement of methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines when heated in formic acid, leading to various phenyl tetrahydro-1H-3-benzazepines (McMahon, Thornber, & Ruchirawat, 1982). Additionally, a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence offers a short approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines, showcasing the diversity in synthetic methodologies (Bracher, Glas, & Wirawan, 2021).
Molecular Structure Analysis
The crystal structure of related compounds, such as 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one, has been elucidated, confirming the tridentate behavior of the ligand and providing insights into the molecular architecture of such compounds (Gudasi, Patil, Vadavi, Shenoy, & Nethaji, 2006).
Chemical Reactions and Properties
The chemical reactivity of tetrahydroisoquinolines includes conjugate addition reactions and transformations under photolytic conditions, leading to various derivatives and highlighting the compound's versatile reactivity profile (Govindachari, Nagarajan, Rajeswari, Suguna, & Pai, 1977).
Physical Properties Analysis
Tetrahydroisoquinolines' physical properties, such as their binding affinities to receptor subtypes, have been extensively studied, providing valuable insights into their potential biological activities and interactions (Pinna, Cignarella, Scolastico, & Porceddu, 1994).
Chemical Properties Analysis
The chemical properties of tetrahydroisoquinolines, including 2-(3-methoxybenzyl) derivatives, are characterized by their reactivity in various chemical reactions, such as direct, efficient, solvent-free synthesis methods, highlighting their suitability for green chemistry applications (Correa, Papadopoulos, Radnidge, Roberts, & Scott, 2002). Coordination compounds based on tetrahydroisoquinoline carboxylic acid further demonstrate the compound's versatility in forming complex structures with metal ions, underscoring its utility in synthesizing novel materials (Jansa, Macháček, Nachtigall, Wsól, & Svobodová, 2007).
科学的研究の応用
Synthesis and Pharmacological Activity
A study by Miller et al. (1980) explored the synthesis of a positional isomer of trimetoquinol, specifically 1-(2',4',5'-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. This compound demonstrated significant platelet antiaggregatory activity in human and rabbit platelet-rich plasma preparations, highlighting its potential in cardiovascular research (Miller et al., 1980).
Anticancer Applications
Research by Dohle et al. (2014) synthesized and evaluated the antiproliferative activities of novel substituted tetrahydroisoquinoline derivatives, including 7-methoxy-2-(3-methoxybenzyl)-6-sulfamoyloxy-1,2,3,4-tetrahydroisoquinoline. These compounds showed significant potency against various cancer cell lines, such as DU-145 prostate cancer cells, indicating their potential as anticancer agents (Dohle et al., 2014).
Chemical Synthesis and Rearrangement
McMahon et al. (1982) reported on the rearrangement of methoxy-substituted tetrahydroisoquinolines, which under certain conditions can yield 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. This study contributes to the understanding of chemical reactions and transformations involving tetrahydroisoquinoline derivatives (McMahon et al., 1982).
Photocyclization Studies
Ikeda et al. (1977) investigated the photochemical synthesis of 1,2,3,4-tetrahydroisoquinolin-3-ones, including derivatives with methoxybenzyl substituents. Their work provided insights into the photocyclization processes of these compounds, which is valuable for organic synthesis research (Ikeda et al., 1977).
特性
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-19-17-8-4-5-14(11-17)12-18-10-9-15-6-2-3-7-16(15)13-18/h2-8,11H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQIOCKMJMYZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5265785 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S*,4R*)-1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5646507.png)
![((3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}pyrrolidin-3-yl)methanol](/img/structure/B5646509.png)
![N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-5-(2-pyrrolidinyl)-2-thiophenecarboxamide dihydrochloride](/img/structure/B5646513.png)
![2-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5646521.png)
![N-(4-chlorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5646529.png)
![5-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5646535.png)
![5-{1-benzyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylpyridin-2(1H)-one](/img/structure/B5646542.png)



![1-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5646557.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B5646562.png)
![4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1-piperidinylmethyl)-1,4-oxazepane](/img/structure/B5646565.png)
![5-acetyl-1'-[(benzyloxy)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5646578.png)